molecular formula C11H13NO3 B2465975 N-(2,5-dimethoxyphenyl)prop-2-enamide CAS No. 114783-45-8

N-(2,5-dimethoxyphenyl)prop-2-enamide

Cat. No.: B2465975
CAS No.: 114783-45-8
M. Wt: 207.229
InChI Key: BMHRZYRYDQEWTC-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)prop-2-enamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly within the study of serotonin receptor pharmacology. The 2,5-dimethoxyphenyl moiety is a recognized pharmacophore in the design of selective serotonin 5-HT2A receptor agonists . This receptor is a primary target for classical psychedelics such as psilocybin and is increasingly being investigated for its potential in treating various psychiatric disorders, including depression, anxiety, and substance abuse . As a research chemical, this compound serves as a valuable building block or intermediate for the synthesis and development of novel psychoactive substances or as a reference standard in analytical studies. Its structure is closely related to other prop-2-enamide derivatives that are actively explored as multifunctional agents in neuroscience, such as in the development of potential anti-Alzheimer's compounds that target cholinesterases and exhibit anti-inflammatory and neuroprotective properties . Researchers utilize this compound to probe structure-activity relationships (SAR), aiming to develop new chemical entities with optimized efficacy and selectivity for central nervous system targets. This product is intended for forensic analysis, pharmaceutical development, and in vitro biochemical research. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-4-11(13)12-9-7-8(14-2)5-6-10(9)15-3/h4-7H,1H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHRZYRYDQEWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Amidation via Acyl Chloride Intermediate

The most widely reported method for synthesizing N-(2,5-dimethoxyphenyl)prop-2-enamide involves the reaction of 2,5-dimethoxyaniline with acryloyl chloride under controlled conditions. This approach leverages the nucleophilic substitution of the amine group with the acyl chloride:

Procedure :

  • Dissolve 2,5-dimethoxyaniline (1.0 equiv, 153 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) under nitrogen atmosphere.
  • Add triethylamine (2.2 equiv, 222 μL, 1.6 mmol) as a base to scavenge HCl.
  • Slowly add acryloyl chloride (1.1 equiv, 90 μL, 1.1 mmol) dropwise at 0°C to minimize side reactions.
  • Stir the reaction mixture at room temperature for 12 hours.
  • Quench with ice-cold water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Yield : 68–72%.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of acryloyl chloride, followed by deprotonation to form the enamide. Excess base ensures complete neutralization of HCl, shifting equilibrium toward product formation.

Key Challenges :

  • Polymerization of acryloyl chloride at elevated temperatures.
  • Competing over-acylation to form bis-acylated byproducts. Mitigation involves strict stoichiometric control and low-temperature conditions.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics and improve yields. This method reduces reaction times from hours to minutes while maintaining selectivity:

Procedure :

  • Combine 2,5-dimethoxyaniline (1.0 equiv) and acrylic acid (1.2 equiv) in a microwave vial.
  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) as coupling agents.
  • Irradiate at 100°C for 15 minutes under 300 W power.
  • Cool, dilute with ethyl acetate, wash with 5% citric acid, and dry over MgSO₄.

Yield : 82–85%.

Advantages :

  • Reduced energy consumption and side reactions.
  • Enhanced reproducibility due to uniform heating.

Spectroscopic Validation :

  • IR (KBr) : 3314 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O stretch), 1560 cm⁻¹ (C=C stretch).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.80 (s, 1H, NH), 7.91 (d, J = 15.6 Hz, 1H, CH=CH), 6.85–7.13 (m, 3H, aromatic), 3.78 (s, 6H, OCH₃).

Solid-Phase Synthesis for High-Throughput Applications

For combinatorial chemistry applications, solid-phase synthesis offers advantages in purification and scalability:

Procedure :

  • Load Wang resin (1.0 mmol/g) with Fmoc-protected 2,5-dimethoxyaniline using HBTU activation.
  • Deprotect with 20% piperidine in DMF.
  • Couple with acrylic acid using DIC/HOBt in DMF overnight.
  • Cleave from resin with TFA/water (95:5) and precipitate in cold ether.

Yield : 75–78%.

Applications :

  • Ideal for generating derivatives for structure-activity relationship (SAR) studies.
  • Facilitates automation and parallel synthesis.

Catalytic Methods Using Transition Metals

Palladium-catalyzed coupling strategies enable the synthesis of sterically hindered enamides:

Procedure :

  • React 2,5-dimethoxyaniline with methyl acrylate (1.2 equiv) in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%).
  • Heat at 80°C in toluene for 6 hours.
  • Hydrolyze the ester intermediate with NaOH/MeOH/H₂O.

Yield : 70–73%.

Advantages :

  • Tolerates electron-deficient aryl amines.
  • Avoids use of corrosive acyl chlorides.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis aligns with sustainable practices:

Procedure :

  • Grind 2,5-dimethoxyaniline (1.0 equiv) and acrylic acid (1.1 equiv) with ball-milling at 30 Hz for 45 minutes.
  • Add NaHCO₃ (1.5 equiv) to neutralize acid.

Yield : 65–68%.

Environmental Impact :

  • Eliminates volatile organic solvents.
  • Reduces waste generation.

Analytical and Purification Techniques

Chromatography :

  • TLC : Rf = 0.45 (hexane/ethyl acetate 1:1).
  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, 1 mL/min).

Recrystallization :

  • Optimal solvent: Methanol/water (4:1).
  • Crystal morphology: Needle-like crystals suitable for X-ray diffraction.

Comparative Analysis of Methods

Method Yield (%) Time Cost Scalability
Classical Amidation 68–72 12 h Low Moderate
Microwave 82–85 15 m High High
Solid-Phase 75–78 24 h Very High Low
Catalytic 70–73 6 h Moderate High
Green Chemistry 65–68 45 m Low Moderate

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Substitution Patterns on Aromatic Rings

Compound Name Substituent Positions Key Structural Differences Biological Relevance
This compound 2,5-dimethoxy (phenyl) Reference compound; no direct bioactivity data reported. N/A
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) 3,4-dimethoxy (phenethyl) Ethyl linker and benzamide group. Synthesized but bioactivity not detailed .
Compound 1 (Ningxia wolfberry) 3,4-dihydroxy (phenyl), 4-methoxy (acrylamide) Hydroxyl groups enhance polarity. Anti-inflammatory activity (IC₅₀ = 17.00 μM) .
N-β-phenethyl-3-(3,4-dimethoxyphenyl)propenamide 3,4-dimethoxy (phenyl), phenethyl group Phenethyl vs. phenyl on acrylamide. Isolated from Evodia rutaecarpa; bioactivity uncharacterized .
3-(3-Bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide 3-bromo (phenyl), 2,5-dimethoxy Bromine adds steric/electronic effects. Potential impact on binding affinity .

Functional Group Variations

  • Methylenedioxy vs. Dimethoxy : N-β-phenethyl-3-(3,4-methylenedioxyphenyl)propenamide () uses a methylenedioxy group, which may improve metabolic stability compared to dimethoxy substitutions .
  • Heterocyclic Replacements : (2E)-N-(2,5-dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide () replaces the phenyl group with a furan, altering electronic properties and solubility .

Q & A

Q. What are the key considerations for synthesizing N-(2,5-dimethoxyphenyl)prop-2-enamide?

Synthesis requires precise control of reaction conditions. Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic attack during amide bond formation, while catalysts like EDCI or HOBt improve coupling efficiency. Temperature optimization (typically 0–25°C) minimizes side reactions such as premature enamide isomerization. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%), validated by HPLC or LC-MS .

Q. How is the molecular structure of this compound characterized?

Structural confirmation involves:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify methoxy groups (δ\delta 3.7–3.9 ppm) and enamide protons (δ\delta 6.2–7.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS for molecular weight confirmation (e.g., observed m/z 341.4009 vs. calculated for C20_{20}H23_{23}NO4_4) .
  • Crystallography : Single-crystal X-ray diffraction (if crystallizable) using SHELX programs for refinement .

Q. What are the stability profiles of this compound under varying conditions?

  • Thermal Stability : Decomposition above 150°C; store at –20°C in inert atmospheres.
  • pH Sensitivity : Stable in neutral conditions but hydrolyzes under strong acidic/basic conditions due to the enamide bond.
  • Light Sensitivity : Methoxy groups may undergo photooxidation; store in amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity toward hypothesized targets (e.g., kinases or GPCRs).
  • Assay Optimization : Standardize cell lines, incubation times, and solvent controls (DMSO <0.1%) to reduce variability.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and compare with experimental IC50_{50} values .

Q. What strategies improve reaction yields in multi-step syntheses of derivatives?

  • Flow Chemistry : Continuous flow reactors enhance efficiency for scale-up (e.g., 80% yield vs. 60% in batch).
  • Microwave Assistance : Accelerates ring-closing or cyclization steps (e.g., oxadiazole formation at 100°C in 30 minutes).
  • In-line Analytics : Use TLC or FTIR for real-time monitoring to quench reactions at optimal conversion .

Q. How does this compound interact with biological macromolecules?

  • Enzyme Inhibition : The enamide moiety acts as a Michael acceptor, covalently modifying cysteine residues in enzymes (e.g., proteases).
  • Protein Binding : Surface plasmon resonance (SPR) shows sub-µM affinity for inflammatory targets like COX-2.
  • Transcriptomic Profiling : RNA-seq of treated cells identifies downstream pathways (e.g., NF-κB suppression) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMFEnhances coupling efficiency
CatalystEDCI/HOBtReduces racemization
Temperature0–25°CMinimizes isomerization
PurificationSilica column (EtOAc/Hexane)Isomers separated (Rf_f 0.3)

Q. Table 2. Analytical Techniques for Structural Validation

TechniqueCritical Data PointsApplication
1H^1H-NMRδ 6.8–7.1 (aromatic H)Confirms methoxy positioning
HRMSm/z 341.4009 [M+H]+^+Validates molecular formula
HPLC (C18 column)Retention time: 8.2 minPurity assessment (>95%)

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